Complex I Inhibition Potency
Pterulone inhibits bovine heart mitochondrial complex I (NADH:ubiquinone oxidoreductase) with an IC₅₀ of 36 μM (8.4 μg/mL), which is 12.5-fold more potent than pterulinic acid (IC₅₀ = 450 μM; 130.5 μg/mL) measured under identical conditions using NADH as substrate [1]. Neither compound affects respiration when succinate (complex II substrate) is used, confirming selective complex I targeting [1].
| Evidence Dimension | IC₅₀ for inhibition of mitochondrial complex I (NADH oxidase activity) |
|---|---|
| Target Compound Data | Pterulone IC₅₀ = 36 μM (8.4 μg/mL) |
| Comparator Or Baseline | Pterulinic acid IC₅₀ = 450 μM (130.5 μg/mL) |
| Quantified Difference | 12.5-fold greater potency (pterulone) |
| Conditions | Isolated bovine heart mitochondria; NADH as substrate; Clarke-type oxygen electrode; pH and temperature not explicitly varied from standard mitochondrial assay conditions |
Why This Matters
For biochemical studies requiring robust complex I inhibition at lower compound concentrations, pterulone provides a wider dosing window than its closest natural analog pterulinic acid.
- [1] Engler M, Anke T, Sterner O, Brandt U. Pterulinic acid and pterulone, two novel inhibitors of NADH:ubiquinone oxidoreductase (complex I) produced by a Pterula species. I. Production, isolation and biological activities. J Antibiot (Tokyo). 1997 Apr;50(4):325-9. doi:10.7164/antibiotics.50.325. PMID: 9186558. View Source
